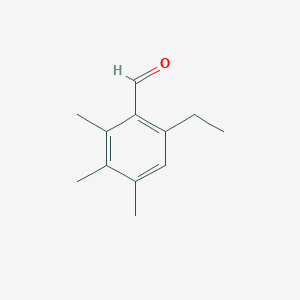![molecular formula C28H34N3O5P B14380915 N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide CAS No. 90195-15-6](/img/structure/B14380915.png)
N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide is a complex organic compound that belongs to the class of phosphorylated amino acids. This compound is characterized by the presence of a bis(benzyloxy)phosphoryl group attached to the amino acid residues L-valine and L-phenylalanine. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Fmoc and phenacyl (Pac) protected L-serine, where the bisphosphonate group is installed using ((bis(benzyloxy)phosphoryl)methyl) phosphonochloridate . The reaction conditions often require the use of specific solvents and catalysts to ensure the successful attachment of the phosphoryl group.
Industrial Production Methods
Industrial production of N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids and the bis(benzyloxy)phosphoryl group, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the phosphoryl group or other functional groups within the molecule.
Substitution: The bis(benzyloxy)phosphoryl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can produce compounds with different functional groups replacing the bis(benzyloxy)phosphoryl group.
Scientific Research Applications
N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of complex phosphorylated peptides and proteins.
Biology: It serves as a model compound for studying phosphorylation processes in biological systems.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide involves its interaction with specific molecular targets and pathways. The bis(benzyloxy)phosphoryl group can participate in phosphorylation reactions, influencing various cellular processes. The compound’s effects are mediated through its ability to modify protein function and signaling pathways, making it a valuable tool for studying cellular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Phosphoserine: A phosphorylated amino acid commonly found in proteins.
Phosphothreonine: Another phosphorylated amino acid involved in cellular signaling.
Phosphotyrosine: A key player in signal transduction pathways.
Uniqueness
N-[Bis(benzyloxy)phosphoryl]-L-valyl-L-phenylalaninamide is unique due to its specific combination of amino acid residues and the bis(benzyloxy)phosphoryl group. This unique structure allows it to participate in distinct chemical reactions and biological processes, setting it apart from other phosphorylated amino acids .
Properties
CAS No. |
90195-15-6 |
|---|---|
Molecular Formula |
C28H34N3O5P |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[bis(phenylmethoxy)phosphorylamino]-3-methylbutanamide |
InChI |
InChI=1S/C28H34N3O5P/c1-21(2)26(28(33)30-25(27(29)32)18-22-12-6-3-7-13-22)31-37(34,35-19-23-14-8-4-9-15-23)36-20-24-16-10-5-11-17-24/h3-17,21,25-26H,18-20H2,1-2H3,(H2,29,32)(H,30,33)(H,31,34)/t25-,26-/m0/s1 |
InChI Key |
XCARMYSNDRWGNZ-UIOOFZCWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propanenitrile](/img/structure/B14380863.png)
![Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate](/img/structure/B14380865.png)
![1-(Triphenylmethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14380874.png)
![6-Ethoxy-8-oxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14380879.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14380881.png)
![4-{[2-(2-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14380893.png)
![Ethyl (5-chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)acetate](/img/structure/B14380895.png)

![4-[4-(Methanesulfonyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14380898.png)

![N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14380902.png)
